3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N4O3S and a molecular weight of 348.42. It has gained considerable attention from the scientific community due to its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .Scientific Research Applications
Synthesis and Biological Evaluation
- A series of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating significant activity which suggests their potential as antituberculosis agents (Ghorab et al., 2017).
- Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed as potent inhibitors of the human carbonic anhydrase isoform IX, showing promise for anticancer applications due to their selective inhibition profile (Lolak et al., 2019).
Structural Characterization and Antimicrobial Activity
- Series of new d10 metal complexes based on modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid demonstrated structure diversity, luminescence, and promising antibacterial properties (Feng et al., 2021).
- Organotin(IV) complexes with benzenesulfonamide derivatives were characterized and exhibited antimicrobial activity, suggesting their potential as antimicrobial agents (Prasad et al., 2010).
Anticancer Activity
- Benzenesulfonamides incorporating Schiff base groups showed significant singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Molecular Structure Investigations
- Rotational spectroscopy studies on benzenesulfonamides and their derivatives provided insights into their conformations and the influence of substituents on their structures, which is crucial for designing more effective drug molecules (Vigorito et al., 2022).
Mechanism of Action
Target of Action
Similar compounds, such as aminobenzenesulfonamides, are known to interact with various biological targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It is part of the aminobenzenesulfonamides class of compounds , which are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions.
Biochemical Pathways
Similar compounds have been associated with diverse pharmacological effects, including antileishmanial and antimalarial activities .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the physiological conditions of the body .
Result of Action
Compounds with similar structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Properties
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-13-3-2-4-15(11-13)24(21,22)18-12-14-5-6-17-16(19-14)20-7-9-23-10-8-20/h2-6,11,18H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWFXMVGRBBOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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